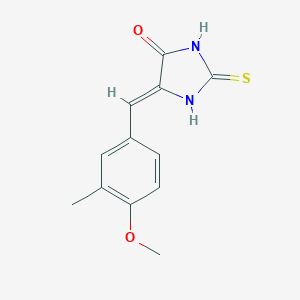
5-(4-methoxy-3-methylbenzylidene)-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methoxy-3-methylbenzylidene)-2-thioxo-4-imidazolidinone is an organic compound with a complex structure that includes a benzylidene group, a thioxo group, and an imidazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxy-3-methylbenzylidene)-2-thioxo-4-imidazolidinone typically involves the condensation of 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the imidazolidinone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
5-(4-methoxy-3-methylbenzylidene)-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
5-(4-methoxy-3-methylbenzylidene)-2-thioxo-4-imidazolidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-(4-methoxy-3-methylbenzylidene)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The pathways involved often include inhibition of key signaling molecules or disruption of cellular processes .
類似化合物との比較
Similar Compounds
- 5-(4-methoxy-3-methylbenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid
Uniqueness
5-(4-methoxy-3-methylbenzylidene)-2-thioxo-4-imidazolidinone is unique due to its specific structural features, such as the presence of both a thioxo group and an imidazolidinone ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C12H12N2O2S |
|---|---|
分子量 |
248.3g/mol |
IUPAC名 |
(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H12N2O2S/c1-7-5-8(3-4-10(7)16-2)6-9-11(15)14-12(17)13-9/h3-6H,1-2H3,(H2,13,14,15,17)/b9-6- |
InChIキー |
BMKGBRDHAATABX-TWGQIWQCSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)N2)OC |
SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N2)OC |
正規SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Bromoanilino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B447846.png)
![2-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B447847.png)
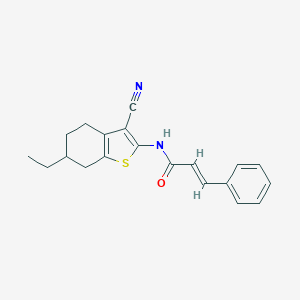
![Dimethyl 2-[(2-methyl-3-furoyl)amino]terephthalate](/img/structure/B447853.png)
![5,7-dibromo-3-{3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B447856.png)
![5-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B447859.png)
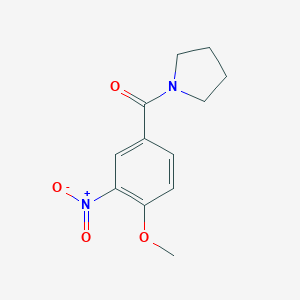
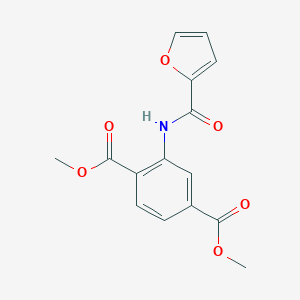
![Propyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447862.png)
![methyl 2-(isonicotinoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B447863.png)
![N-[1-(1-adamantyl)ethyl]-5-methyl-2-furamide](/img/structure/B447865.png)
![ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate](/img/structure/B447866.png)
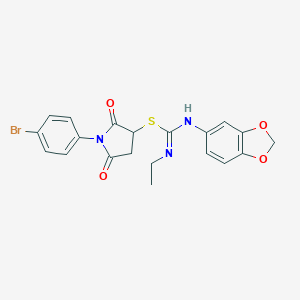
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B447868.png)
